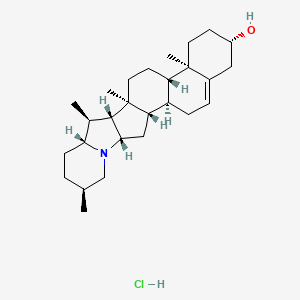

Solanidine hydrochloride

Description

BenchChem offers high-quality Solanidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Solanidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5189-62-8 |

|---|---|

Molecular Formula |

C27H44ClNO |

Molecular Weight |

434.1 g/mol |

IUPAC Name |

(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol;hydrochloride |

InChI |

InChI=1S/C27H43NO.ClH/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4;/h6,16-17,19-25,29H,5,7-15H2,1-4H3;1H/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-;/m0./s1 |

InChI Key |

GFSDTBOYJKNJHE-QQGZXNMISA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C.Cl |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Methodological Workflows: Solanidine Base vs. Solanidine Hydrochloride

Executive Summary

Solanidine is a steroidal aglycone derived from the acid hydrolysis of potato (Solanum tuberosum) glycoalkaloids, primarily α-solanine and α-chaconine. As a high-value precursor for the semi-synthesis of pharmacologically active compounds—including steroidal hormones and Hedgehog (Hh) signaling pathway inhibitors—understanding its physicochemical behavior is paramount. This technical guide elucidates the critical thermodynamic and structural differences between the solanidine free base and its hydrochloride salt, focusing on how these properties dictate extraction methodologies and drug development workflows.

Physicochemical Profiling: Base vs. Hydrochloride

The structural chemistry of solanidine dictates its behavior in both biological systems and extraction matrices. The molecule features a rigid steroidal (solanidane) backbone with a tertiary amine embedded in a bicyclic system.

Mechanistic Causality of Salt Formation

The nitrogen atom in the solanidane skeleton has a 1[1]. At physiological pH (7.4), the free base remains predominantly un-ionized. This lack of ionization results in extreme lipophilicity (LogP ~4.93) and exceptionally poor aqueous solubility, recorded at merely 2[2]. While this high lipophilicity allows the free base to easily cross lipid bilayers, it severely limits its utility in aqueous in vitro assays and oral formulations.

By reacting the free base with hydrochloric acid, the tertiary amine is protonated to form solanidine hydrochloride. This salt formation drastically alters the molecule's hydration energy, yielding a highly water-soluble compound. Thermal stability also shifts significantly; while the free base melts around 219°C, the hydrochloride salt exhibits a much higher thermal threshold,3[3].

Quantitative Data Summary

| Property | Solanidine Base | Solanidine Hydrochloride |

| Chemical Formula | C₂₇H₄₃NO | C₂₇H₄₃NO · HCl |

| Molecular Weight | 397.64 g/mol | 434.10 g/mol |

| pKa (Tertiary Amine) | 6.7 | 6.7 (conjugate acid pKa) |

| LogP | 4.93 | < 2.0 (estimated, ionized form) |

| Aqueous Solubility | 0.0004 g/L (Poor) | Highly soluble in acidic/aqueous media |

| Thermal Behavior | Melts at ~218–219 °C | Carbonizes at ~287 °C |

| Physical State | Crystalline solid | Amorphous or crystalline powder |

Mechanistic Insights: The Role of Salt Formation in Drug Development

In modern oncology, steroidal alkaloids like solanidine and its synthetic derivatives are actively investigated as 4[4]. They act by antagonizing the Smoothened (SMO) transmembrane protein, thereby downregulating GLI transcription factors and halting tumor proliferation.

For high-throughput screening (HTS) and cellular assays (e.g., Caco-2 permeability assays), the hydrochloride salt is the mandatory operational form. Introducing the free base into aqueous assay media leads to rapid precipitation, causing false negatives or erratic dose-response curves. The HCl salt ensures uniform dissolution, allowing the active moiety to reach the SMO receptor binding pocket effectively.

Fig 1: Solanidine hydrochloride acting as an SMO antagonist in the Hedgehog signaling pathway.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity results, extraction and synthesis protocols must be designed with built-in thermodynamic validation steps.

Protocol A: Solid-Liquid-Liquid Hydrolytic Extraction of Solanidine Base

This method leverages a5 to combine the extraction of glycoalkaloids and their hydrolysis into a single, highly efficient step[5].

-

Biomass Preparation : Pulverize dried Solanum tuberosum vines or sprouts to maximize the solvent contact surface area.

-

Hydrolysis Matrix : Suspend the biomass in a first liquid phase consisting of 10% (w/v) hydrochloric acid in 50% (v/v) aqueous methanol.

-

Causality: The mineral acid cleaves the trisaccharide chains of the glycoalkaloids, yielding solanidine hydrochloride dissolved in the aqueous-alcoholic phase.

-

-

Organic Partitioning : Add a second liquid phase of 6[6].

-

Causality: This acts as a thermodynamic sink. As the reaction progresses, it drives the equilibrium forward.

-

-

Reflux & Phase Separation : Heat the mixture for 90-120 minutes. Following hydrolysis, cool the system and separate the phases.

-

Basification (Self-Validation Step) : Isolate the aqueous phase containing the protonated solanidine. Adjust the pH to >8.0 using ammonium hydroxide (NH₄OH).

-

Validation: The immediate appearance of a dense white precipitate visually confirms the deprotonation of the tertiary amine (pKa 6.7) back to the highly insoluble free base.

-

-

Final Extraction : Extract the precipitated base into fresh chloroform, wash with distilled water to remove residual salts, dry over anhydrous Na₂SO₄, and evaporate to yield pure solanidine base.

Fig 2: Solid-liquid-liquid hydrolytic extraction workflow for isolating solanidine base.

Protocol B: Synthesis of Solanidine Hydrochloride for Biological Assays

-

Dissolution : Dissolve 1.0 g of purified solanidine base in 20 mL of anhydrous ethanol.

-

Causality: Anhydrous conditions prevent the formation of hydrates, ensuring stoichiometric precision during salt formation.

-

-

Protonation : Slowly bubble anhydrous HCl gas through the solution (or add 1.05 equivalents of concentrated ethanolic HCl) under continuous stirring at 0°C.

-

Crystallization : The solanidine hydrochloride will begin to precipitate as a crystalline powder due to its lower solubility in cold ethanol compared to water.

-

Recovery : Filter under vacuum, wash with cold diethyl ether to remove unreacted lipophilic impurities, and desiccate under vacuum for 24 hours.

References

-

Solanidine Hydrolytic Extraction and Separation From the Potato (Solanum Tuberosum L.) Vines by Using Solid-Liquid-Liquid Systems. PubMed / National Institutes of Health. 5

-

Isolation of solanidine from haulm and tuber sprouts of potato (Solanum tuberosum L.). ResearchGate. 6

-

Analysis of Potato Glycoalkaloids by Immunoassay Coupled to Capillary Electrophoresis. Library and Archives Canada. 1

-

American Journal of Pharmacy (Volume 62, 1890). Archive.org. 3

-

Showing Compound Solanidine (FDB012098). FooDB. 2

-

Design of Hedgehog pathway inhibitors for cancer treatment. PubMed Central / National Institutes of Health. 4

Sources

- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 2. Showing Compound Solanidine (FDB012098) - FooDB [foodb.ca]

- 3. dn720202.ca.archive.org [dn720202.ca.archive.org]

- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solanidine hydrolytic extraction and separation from the potato (Solanum tuberosum L.) vines by using solid-liquid-liquid systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solanidine Hydrochloride: Chemical Identity, Nomenclature, and Advanced Extraction Protocols

Executive Summary

Solanidine is a highly bioactive steroidal alkaloid and the primary aglycone of the glycoalkaloids α-solanine and α-chaconine, which are predominantly found in plants of the Solanaceae family [1]. In pharmacological research and industrial steroidogenesis, solanidine serves as a critical precursor for the synthesis of steroid hormones such as progesterone and cortisone (via 16-Dehydropregnenolone Acetate, or 16-DPA) [2].

This technical whitepaper provides an authoritative guide to the chemical identity, IUPAC nomenclature, and mechanistic pharmacology of Solanidine hydrochloride . Furthermore, it details a self-validating experimental protocol for the extraction and acidic hydrolysis of solanidine, emphasizing the critical thermodynamic and kinetic controls required to prevent unwanted side reactions.

Chemical Identity and IUPAC Nomenclature

Solanidine hydrochloride is the protonated salt form of solanidine. The molecule features a complex hexacyclic structure characterized by a rigid steroid backbone fused to an indolizidine ring system. This structural conformation is responsible for its high lipophilicity and its ability to intercalate into biological membranes or bind to enzymatic active sites.

Table 1: Chemical Identity and Physical Properties

| Property | Solanidine (Free Base) | Solanidine Hydrochloride |

| CAS Number | 80-78-4 [1] | 5189-62-8 [3] |

| Molecular Formula | C₂₇H₄₃NO | C₂₇H₄₄ClNO (C₂₇H₄₃NO • HCl) |

| Molar Mass | 397.6 g/mol | 434.1 g/mol |

| IUPAC Name | (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-en-7-ol | (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-en-7-ol hydrochloride |

| Solubility Profile | Soluble in chloroform, benzene, and hot ethanol. Insoluble in water. | Soluble in polar organic solvents (methanol, ethanol) and slightly soluble in aqueous media. |

Pharmacological Profile and Mechanistic Action

Solanidine hydrochloride exhibits potent biological activity, most notably as a competitive inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) [4]. By binding to the active site of AChE, solanidine prevents the hydrolysis of acetylcholine into choline and acetate. This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged receptor stimulation and subsequent neuromuscular blockade.

Caption: Mechanistic pathway of Solanidine HCl formation and its AChE inhibitory action.

Experimental Protocol: Extraction and Synthesis

The isolation of solanidine hydrochloride from raw Solanaceae biomass requires precise control over acid concentration during the hydrolysis of steroidal glycoalkaloids (SGAs).

Causality in Experimental Design: The 1M vs. 2M HCl Paradigm

A common pitfall in solanidine extraction is the use of overly harsh acidic conditions (e.g., 2M HCl or prolonged reflux). While strong acids rapidly cleave the trisaccharide moiety from α-solanine, they simultaneously catalyze the dehydration of the C3 hydroxyl group on the solanidine aglycone. This dehydration yields solanidiene (CAS 26516-51-8), a conjugated diene that significantly reduces the yield of the target compound [2]. By strictly utilizing 1M HCl , the protocol provides sufficient protonation of the glycosidic oxygen to facilitate cleavage while completely suppressing the elimination reaction that forms solanidiene.

Step-by-Step Methodology

Step 1: Biomass Maceration and Primary Extraction

-

Pulverize 500 g of lyophilized green potato tubers (Solanum tuberosum) into a fine powder.

-

Suspend the biomass in 2.0 L of a 5% acetic acid in methanol solution.

-

Agitate for 24 hours at room temperature to solubilize the SGAs, then filter through a Celite pad. Concentrate the filtrate under reduced pressure.

Step 2: Controlled Acid Hydrolysis

-

Resuspend the crude SGA extract in 500 mL of 1M HCl in ethanol .

-

Reflux the mixture at 80°C for exactly 120 minutes. Expert Insight: Do not exceed 120 minutes or increase acid molarity, as this will trigger the thermodynamic shift toward solanidiene formation.

-

Cool the reaction mixture rapidly in an ice bath to quench the hydrolysis.

Step 3: Free Base Isolation via Liquid-Liquid Extraction (LLE)

-

Evaporate the ethanol and resuspend the aqueous residue.

-

Basify the aqueous layer to pH 10 using 25% NH₄OH to precipitate the solanidine free base.

-

Extract the aqueous phase three times with 200 mL of chloroform. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield crude solanidine.

Step 4: Hydrochloride Salt Precipitation

-

Dissolve the purified solanidine free base in 50 mL of anhydrous diethyl ether.

-

Dropwise, add a stoichiometric equivalent of 1M methanolic HCl under continuous stirring at 0°C.

-

Solanidine hydrochloride (CAS 5189-62-8) will precipitate as a fine, off-white crystalline powder. Filter, wash with cold ether, and dry under vacuum.

Caption: Step-by-step experimental workflow for the extraction and validation of Solanidine HCl.

Analytical Characterization & Validation

To ensure the protocol functions as a self-validating system, the final product must be analyzed to confirm the absence of solanidiene and unhydrolyzed SGAs.

-

HPLC-MS Analysis: Utilize a C18 reverse-phase column with a mobile phase of Acetonitrile/Water (containing 0.1% formic acid). Solanidine hydrochloride will elute and display a prominent [M+H]⁺ peak at m/z 398.3 in positive electrospray ionization (ESI+) mode. The absence of a peak at m/z 380.3 confirms the successful suppression of the solanidiene dehydration artifact.

-

Melting Point Determination: Pure solanidine hydrochloride exhibits carbonization without true melting at approximately 287°C, which serves as a rapid physical validation of salt formation compared to the free base (which melts at ~218°C) [1].

References

Solubility Dynamics of Solanidine Hydrochloride: Water vs. Organic Solvents

Executive Summary

Solanidine is a steroidal aglycone derived from the hydrolysis of glycoalkaloids (such as α -solanine and α -chaconine) found abundantly in Solanum tuberosum (potato) vines[1]. As a critical precursor for the semi-synthesis of pharmacologically active steroidal hormones, optimizing its extraction and purification is a cornerstone of natural product drug development. A fundamental challenge in this workflow is navigating the counterintuitive solubility profile of its salt form, solanidine hydrochloride.

This technical guide provides an in-depth analysis of the physicochemical properties governing the solubility of solanidine and its hydrochloride salt, contrasting their behaviors in aqueous versus organic environments. Furthermore, we detail field-proven, self-validating methodologies for its hydrolytic extraction and thermodynamic solubility determination.

Physicochemical Properties & The Causality of Solubility

The Free Base: Lipophilicity of the Steroidal Skeleton

In its free base form, solanidine ( C27H43NO ) is characterized by a massive, highly lipophilic cholestane-type steroidal framework. This extensive hydrophobic surface area dictates its solvation thermodynamics. Solanidine free base is practically insoluble in water but exhibits high solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), methanol, and chloroform[2]. The dissolution in organic solvents is driven by favorable van der Waals interactions and hydrophobic entropy gains that readily overcome the crystal lattice energy.

The Hydrochloride Salt: A Solvation Anomaly

A general heuristic in pharmaceutical chemistry is that converting a lipophilic tertiary amine into its hydrochloride salt drastically increases aqueous solubility due to enhanced ion-dipole interactions with water[3]. However, solanidine hydrochloride is a notable exception.

Historical and modern physicochemical analyses describe solanidine hydrochloride as "only very sparingly soluble in water"[4]. The Causality: The thermodynamic penalty of forming a hydration cavity large enough to accommodate the 27-carbon steroidal backbone vastly outweighs the hydration enthalpy provided by the single protonated amine and its chloride counterion. Consequently, the hydrophobic effect dominates, causing the salt to precipitate out of aqueous solutions rather than dissolve. This unique property is strategically exploited during the extraction process, where the formation of the insoluble salt forces the molecule to partition into a secondary organic phase to prevent degradation[5].

Comparative Solubility Profile

The following table summarizes the solubility behavior of solanidine in its free base and hydrochloride salt forms across standard laboratory solvents.

| Solvent System | Solanidine (Free Base) | Solanidine Hydrochloride (Salt) |

| Water (pH 7.0) | Practically Insoluble | Sparingly Soluble (< 1 mg/mL)[4] |

| Ethanol (95%) | Soluble (~3.3 mg/mL, requires 60°C/sonication)[2] | Slightly Soluble |

| DMSO | Highly Soluble (>10 mg/mL)[2] | Soluble |

| Chloroform ( CHCl3 ) | Highly Soluble | Poorly Soluble (Partitions as ion-pair) |

Experimental Workflows & Methodologies

Solid-Liquid-Liquid Hydrolytic Extraction Protocol

To efficiently extract solanidine from plant material, a biphasic solid-liquid-liquid system is employed. This method simultaneously hydrolyzes the glycoalkaloids and isolates the aglycone[1].

Causality of Experimental Design: Using a single aqueous acidic phase would cause the resulting solanidine hydrochloride to precipitate and undergo prolonged exposure to hot acid, leading to structural degradation. By introducing chloroform as a secondary organic phase, the highly lipophilic solanidine is continuously withdrawn from the acidic aqueous phase as soon as the sugar moieties are cleaved. This phase transfer protects the aglycone and drives the hydrolysis reaction forward via Le Chatelier's principle[5].

Step-by-Step Methodology:

-

Matrix Preparation: Mill dried Solanum tuberosum vines to a fine powder to maximize the surface-area-to-volume ratio for solvent penetration.

-

Primary Phase (Hydrolysis): Suspend the biomass in a solution of 10% (w/v) hydrochloric acid in 50% (v/v) aqueous methanol. Rationale: Methanol acts as a co-solvent to swell the plant matrix and solubilize the intermediate glycoalkaloids, while HCl provides the protons for the cleavage of glycosidic bonds[1].

-

Secondary Phase (Partitioning): Add an equal volume of chloroform ( CHCl3 ) to create a biphasic system.

-

Thermal Incubation: Heat the mixture under moderate reflux and continuous stirring for 90 to 120 minutes.

-

Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to resolve and decant the dense, lower organic (chloroform) layer containing the extracted solanidine.

-

Isolation: Evaporate the chloroform under reduced pressure using a rotary evaporator to yield crude solanidine, which can be further purified via recrystallization.

Fig 1: Solid-liquid-liquid hydrolytic extraction pathway of solanidine.

Nephelometric Determination of Thermodynamic Solubility

Relying on visual inspection to determine the solubility limit of steroidal alkaloids is highly subjective and prone to error due to the formation of fine colloidal suspensions. Laser nephelometry provides a self-validating, quantitative alternative[6].

Causality of Experimental Design: Nephelometry measures the intensity of light scattered at a 90° angle by suspended particles. As the concentration of solanidine exceeds its thermodynamic solubility limit in a given solvent, sub-visible aggregates form, causing a sharp, quantifiable inflection point in light scattering (measured in Formazin Turbidity Units, FTU)[6].

Step-by-Step Methodology:

-

Stock Solution: Dissolve highly purified solanidine powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Serial Dilution: Prepare five descending concentrations (e.g., 1000, 500, 250, 125, and 62.5 µg/mL) in sealed glass vials.

-

Aqueous Titration: Slowly add the target aqueous solvent (e.g., PBS or Water) under continuous magnetic stirring until reaching a final co-solvent proportion of 5% DMSO and 95% aqueous phase[6].

-

Equilibration: Incubate the vials at 37°C for a minimum of 40 minutes to ensure the system reaches thermodynamic equilibrium.

-

Quantification: Read each vial in a laser nephelometer. Plot the FTU values against the concentration gradient. The exact solubility limit is identified at the concentration where the FTU curve deviates exponentially from the baseline.

References

- Cayman Chemical. "PRODUCT INFORMATION - Cayman Chemical: Solanidine". Cayman Chemical.

- Firbas, R. (1890). "Bases Contained in the Young Shoots of Solanum Tuberosum". American Journal of Pharmacy, 62, 302.

- Nikolic, N. C., & Stankovic, M. Z. (2003). "Solanidine Hydrolytic Extraction and Separation From the Potato (Solanum Tuberosum L.) Vines by Using Solid-Liquid-Liquid Systems". Journal of Agricultural and Food Chemistry (via PubMed).

- SciSpace. "Kinetics of glycoalkaloid hydrolysis and solanidine extraction in liquid-liquid systems". SciSpace.

- Essam, F. "General Methods of Extraction and Isolation of Alkaloids". University of Basrah.

- Rheolution. "Measuring the solubility of pharmaceutical compounds using NEPHEL.O". Rheolution.

Sources

- 1. Solanidine hydrolytic extraction and separation from the potato (Solanum tuberosum L.) vines by using solid-liquid-liquid systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. dn720202.ca.archive.org [dn720202.ca.archive.org]

- 5. scispace.com [scispace.com]

- 6. rheolution.com [rheolution.com]

An In-depth Technical Guide to the Toxicological Profile of Solanidine Hydrochloride in Mammalian Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanidine is a steroidal alkaloid that forms the aglycone core of several major glycoalkaloids, most notably α-solanine and α-chaconine, which are prevalent in plants of the Solanaceae family, including potatoes, tomatoes, and eggplants.[1][2] These compounds serve as a natural defense mechanism for the plants.[3][4] When consumed by mammals, the glycosidic chains of these parent compounds can be hydrolyzed, releasing solanidine.[2] Given the widespread consumption of solanaceous vegetables, understanding the toxicological profile of solanidine and its salts, such as solanidine hydrochloride, is of paramount importance for food safety and drug development. Solanidine hydrochloride, being a salt, is often used in experimental settings due to its increased solubility in aqueous solutions compared to its parent form.

This guide provides a comprehensive overview of the toxicological profile of solanidine hydrochloride in mammalian models, synthesizing data from in vivo and in vitro studies to offer insights into its pharmacokinetic properties, mechanisms of toxicity, and its effects on various organ systems.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of solanidine are critical to understanding its toxic potential. Following ingestion of parent glycoalkaloids, hydrolysis in the gastrointestinal tract releases solanidine, which can then be absorbed. Studies in human volunteers have shown that solanidine can be detected in the blood serum of healthy individuals who consume potatoes, and its levels decrease significantly when potato consumption ceases.[5] This indicates that solanidine is absorbed from the diet and can persist in the body for extended periods.

Metabolism of solanidine is primarily mediated by the cytochrome P450 enzyme system, specifically CYP2D6.[6] There is a minor contribution from CYP3A4/5. The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic phenotypes, including poor, intermediate, normal, and ultrarapid metabolizers.[6][7] This variation in CYP2D6 activity directly impacts the plasma concentration of solanidine.[6] For instance, genetically poor CYP2D6 metabolizers have been found to have significantly higher plasma solanidine concentrations compared to normal metabolizers.[6] Recent research has even proposed using the ratio of solanidine metabolites to solanidine as a sensitive and specific biomarker for CYP2D6 activity.[7][8][9]

Mechanisms of Toxicity

The toxic effects of solanidine are attributed to several mechanisms of action, primarily affecting the nervous system and cell membrane integrity.

Cholinesterase Inhibition

One of the most well-documented mechanisms of solanidine toxicity is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. The clinical signs of this inhibition can manifest as both gastrointestinal and neurological symptoms.[1][10] While some in vivo experiments have confirmed this inhibitory action, other studies have reported that changes in acetylcholinesterase levels were too minor to account for the observed toxicity, suggesting other mechanisms are also at play.[1]

Disruption of Cell Membranes

Solanidine can also exert its toxic effects by disrupting the integrity of cell membranes. It has been shown to interact with mitochondrial membranes, leading to an increase in membrane potential by opening potassium channels.[3] This disruption of mitochondrial function can impair cellular respiration and lead to cell death.[1]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[11][12] Symptoms of acute solanine (the parent glycoalkaloid of solanidine) poisoning in humans include gastrointestinal issues like nausea, vomiting, diarrhea, and abdominal cramps, as well as neurological effects such as headaches, delirium, and convulsions.[1][10] In severe cases, symptoms can progress to paralysis, respiratory distress, and even death.[3] For solanine, doses of 2 to 5 mg/kg of body weight are suggested to cause toxic symptoms, with doses of 3 to 6 mg/kg of body weight potentially being fatal.[3]

Experimental Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required to classify a substance's toxicity.

Objective: To determine the acute oral toxicity of solanidine hydrochloride.

Methodology:

-

Animal Selection: Healthy, young adult female rats of a standard laboratory strain are used. Females are chosen as they are generally slightly more sensitive.

-

Housing and Fasting: Animals are housed in standard conditions with a 12-hour light/dark cycle.[13] Food is withheld overnight before dosing, but water remains available.[14]

-

Dose Administration: A starting dose (e.g., 300 mg/kg) of solanidine hydrochloride, dissolved in a suitable vehicle like water, is administered by oral gavage to a group of three animals.[14]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Stepwise Procedure:

-

If no mortality occurs, the next group of three animals is dosed at a higher fixed dose.

-

If mortality occurs, the next group is dosed at a lower fixed dose.

-

-

Endpoint: The test is concluded when a dose that causes mortality is identified, or when no mortality is observed at the highest dose. This allows for the classification of the substance into a specific toxicity category.

Causality Behind Experimental Choices:

-

Fasting: Ensures that the test substance is rapidly and completely absorbed, preventing food from interfering with absorption.

-

Stepwise Dosing: This approach reduces the total number of animals used compared to traditional LD50 tests while still providing sufficient information for hazard classification.

-

Observation Period: A 14-day observation period allows for the detection of both immediate and delayed toxic effects.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically ranging from 28 days to several months or even a significant portion of the animal's lifespan.[12][15][16] These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

Objective: To characterize the sub-chronic oral toxicity of solanidine hydrochloride and establish a NOAEL.

Methodology:

-

Animal Selection: Young, healthy rats (both male and female) are randomly assigned to control and treatment groups.[17]

-

Dose Groups: At least three dose levels of solanidine hydrochloride and a control group (vehicle only) are used.[17]

-

Administration: The test substance is administered daily via oral gavage or in the diet/drinking water for 90 consecutive days.[17]

-

In-life Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmology and Neurological Assessments: Conducted at baseline and termination.

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

-

-

Terminal Procedures:

-

Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing target organ toxicity are also examined.

-

Causality Behind Experimental Choices:

-

Multiple Dose Levels: Allows for the determination of a dose-response relationship and the identification of a NOAEL.

-

Both Sexes: Accounts for potential sex-related differences in toxicity.

-

Comprehensive Endpoints: The combination of in-life observations, clinical pathology, and histopathology provides a thorough evaluation of potential target organ toxicity.

Specific Toxicities

Reproductive and Developmental Toxicity

There is evidence to suggest that solanidine may have adverse effects on reproduction and development. In a study with pregnant mice, dietary administration of solanidine resulted in reduced body weight gain, decreased litter weights, and a lower average weight of fetuses.[18][19] Furthermore, abortions were observed in some of the mice fed a solanidine diet.[18][19][20] Some studies have also indicated that solanine exhibits teratogenic properties, primarily affecting the central nervous system, cardiovascular system, and gastrointestinal tract.[1]

Hepatotoxicity

Hepatomegaly (enlargement of the liver) has been observed in both non-pregnant and pregnant mice fed a diet containing solanidine.[18][19] The ratio of liver weight to body weight was significantly increased in these animals.[18][19] While the exact mechanisms of solanidine-induced hepatotoxicity are not fully elucidated, these findings suggest that the liver is a target organ for its toxic effects.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of solanidine hydrochloride is not well-established. Genotoxicity studies are designed to detect substances that can cause damage to genetic material.[21] While some related alkaloids, such as certain pyrrolizidine alkaloids, are known to be genotoxic and carcinogenic, comprehensive studies on solanidine are limited.[22][23] Given that DNA damage is an initial step in carcinogenesis, further investigation into the genotoxic potential of solanidine is warranted.[23]

Data Presentation

Table 1: Summary of Toxicological Effects of Solanidine in Mammalian Models

| Toxicity Endpoint | Model/Species | Observed Effects | Reference(s) |

| Mechanism of Action | In vitro/In vivo | Inhibition of acetylcholinesterase and butyrylcholinesterase. | [1] |

| Disruption of mitochondrial membrane potential. | [1][3] | ||

| Acute Toxicity | Humans (from parent glycoalkaloids) | Gastrointestinal distress, neurological symptoms. | [1][10] |

| Reproductive Toxicity | Pregnant Mice | Reduced maternal body weight gain, decreased litter and fetal weights, abortions. | [18][19][20] |

| Developmental Toxicity | Animal Models (from parent glycoalkaloids) | Teratogenic effects on the central nervous system, cardiovascular system, and gastrointestinal tract. | [1] |

| Hepatotoxicity | Mice | Hepatomegaly (increased liver to body weight ratio). | [18][19] |

Visualization of Experimental Workflows

Diagram 1: Workflow for a 90-Day Sub-chronic Oral Toxicity Study

Caption: A typical workflow for a 90-day sub-chronic oral toxicity study.

Diagram 2: Mechanism of Solanidine-Induced Neurotoxicity

Caption: Inhibition of acetylcholinesterase by solanidine.

Conclusion

The toxicological profile of solanidine hydrochloride in mammalian models indicates that it is a compound with the potential for adverse health effects, particularly with acute and repeated exposure. The primary mechanisms of toxicity involve cholinesterase inhibition and cell membrane disruption. Key target organs identified in animal studies include the nervous system, the liver, and the reproductive system. The significant inter-individual variability in the metabolism of solanidine, due to CYP2D6 polymorphisms, highlights the importance of considering genetic factors in risk assessment. While existing studies provide a foundational understanding of solanidine's toxicity, further research is needed to fully elucidate its genotoxic and carcinogenic potential. The standardized protocols outlined in this guide provide a framework for conducting robust toxicological evaluations of solanidine hydrochloride and other related compounds.

References

- THE TOXIC SAPONIN – SOLANINE AND ITS PROPERTIES - Prospects in Pharmaceutical Sciences. (2025). Prospects in Pharmaceutical Sciences, 23(4), 11-19.

- Solanine - Wikipedia. (n.d.). In Wikipedia.

- Solanidine Acetate: The Modified Glycoalkaloid Imparting Toxicity in Green Coloured and Sprouted Pot

- Solanidine is a sensitive and specific dietary biomarker for CYP2D6 activity. (2024). PubMed.

- Effect of feeding solanidine, solasodine and tomatidine to non-pregnant and pregnant mice. (2003). Food and Chemical Toxicology, 41(1), 65-71.

- Breaking New Ground in Phenotyping: Solanidine Metabolism as a CYP2D6 Activity Indic

- Pharmacokinetics of tomato steroidal alkaloids in healthy human adults following the consumption of two doses of tom

- Potatoes, Tomatoes, and Solanine Toxicity (Solanum tuberosum L., Solanum lycopersicum L.). (n.d.). HUA Open eClass.

- Acute, Sub-Chronic And Chronic Toxicity Studies. (n.d.). Syngene.

- Solanidine is a sensitive and specific dietary biomarker for CYP2D6 activity. (2024). PMC.

- Effect of feeding solanidine, solasodine and tomatidine to non-pregnant and pregnant mice. (2003). PubMed.

- Solanidine Metabolites as Diet-Derived Biomarkers of CYP2D6-Mediated Tamoxifen Metabolism in Breast Cancer P

- Solanine and chaconine (WHO Food Additives Series 30). (n.d.). INCHEM.

- OECD GUIDELINES FOR TESTING OF CHEMICALS. (1998). OECD.

- Solanidine | Anticancer Agent. (n.d.). MedchemExpress.com.

- Toxicity, Teratogenicity and Anti-cancer Activity of α-solanine: A Perspective on Anti-cancer Potential. (2019). Science Alert.

- Solanidine - Wikipedia. (n.d.). In Wikipedia.

- Guidelines for the Testing of Chemicals. (n.d.). OECD.

- OECD Test Guideline 425. (n.d.).

- OECD Test Guideline 423. (2001).

- Sub-Chronic and Chronic Toxicity Studies. (n.d.).

- Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. (n.d.).

- OECD Toxicity Guidelines Overview. (n.d.). Scribd.

- Hepatotoxicity due to herbal medications and dietary supplements. (2017).

- eCopy, Inc. (2008).

- Solanidine – Knowledge and References. (n.d.). Taylor & Francis.

- Solanine Poisoning. (n.d.). Scribd.

- Developmental toxicology of potato alkaloids in the frog embryo teratogenesis assay--Xenopus (FETAX). (1996). PubMed.

- Sub-Chronic/Chronic Toxicity. (n.d.). Altasciences.

- Identification and quantification of hepatotoxic pyrrolizidine alkaloids in the Ethiopian medicinal plant Solanecio gigas (Asteraceae). (2007). PubMed.

- Tizanidine. (2017). LiverTox - NCBI Bookshelf.

- Nutrimetric Validation of Solanidine as Dietary‐Derived CYP2D6 Activity Marker In Vivo. (n.d.). Wiley Online Library.

- Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment. (2025).

- Journal of Pharmacy. (2017). Juniper Publishers.

- Solanidine is present in sera of healthy individuals and in amounts dependent on their dietary pot

- Toxicology Studies: Acute, Chronic and Subchronic Toxicity. (n.d.). NANOLAB.

- Solanine. (n.d.). PubChem - NIH.

- A Review on Long Term Chronic Toxicity Study. (n.d.).

- Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment. (2025). springermedizin.de.

- Testing Reproductive Toxicity in Early Drug Discovery. (n.d.). Biobide.

- Toxic effect of the glycoalkaloids solanine and tomatine on cultured neonatal r

- The Therapeutic Value of Solanum Steroidal (Glyco)Alkaloids: A 10-Year Comprehensive Review. (n.d.). PMC.

Sources

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 2. Solanidine - Wikipedia [en.wikipedia.org]

- 3. Solanine - Wikipedia [en.wikipedia.org]

- 4. opastpublishers.com [opastpublishers.com]

- 5. Solanidine is present in sera of healthy individuals and in amounts dependent on their dietary potato consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solanidine is a sensitive and specific dietary biomarker for CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharma.unibas.ch [pharma.unibas.ch]

- 8. Solanidine Metabolites as Diet-Derived Biomarkers of CYP2D6-Mediated Tamoxifen Metabolism in Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]

- 11. Acute, Sub-Chronic And Chronic Toxicity Studies | Safety Assessment | Syngene [syngeneintl.com]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. scribd.com [scribd.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. criver.com [criver.com]

- 16. Subchronic Toxicity Testing - Chronic Toxicity Studies | Altasciences [altasciences.com]

- 17. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 18. researchgate.net [researchgate.net]

- 19. Effect of feeding solanidine, solasodine and tomatidine to non-pregnant and pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. researchgate.net [researchgate.net]

- 23. Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment | springermedizin.de [springermedizin.de]

Metabolic Pathways of Potato Glycoalkaloids and the Synthesis of Solanidine Hydrochloride: A Technical Whitepaper

Executive Summary

Potatoes (Solanum tuberosum) produce steroidal glycoalkaloids (SGAs), primarily α-solanine and α-chaconine, as secondary metabolites to defend against phytopathogens and herbivores[1][2]. While these compounds present toxicity risks in agriculture and food science, their steroidal aglycone—solanidine—is a highly valuable precursor in pharmaceutical development. Solanidine serves as a foundational building block for the semi-synthesis of 16-dehydropregnenolone acetate, which is subsequently converted into critical steroidal hormones such as progesterone, testosterone, and cortisone[3][4].

This whitepaper provides an in-depth technical analysis of the in planta metabolic biosynthesis of potato SGAs and outlines a field-proven, self-validating chemical protocol for their extraction and hydrolysis into solanidine hydrochloride.

Metabolic Biosynthesis Pathway (In Planta)

The biosynthesis of potato SGAs is a multi-stage process that bridges primary isoprenoid metabolism with specialized steroidal functionalization[5][6].

-

Isoprenoid and Sterol Synthesis: The pathway begins in the cytosol via the mevalonate pathway, converting Acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[6]. These precursors undergo condensation and cyclization to form cholesterol, the primary steroidal precursor[2][7].

-

Divergence to Solanidanes: Cholesterol is oxidized and aminated to form a spirosolane intermediate. The critical evolutionary divergence between potato and tomato alkaloid biosynthesis is catalyzed by DPS (Dioxygenase for Potato Solanidane synthesis) [8]. DPS is a 2-oxoglutarate-dependent dioxygenase that catalyzes the C-16 hydroxylation and subsequent ring-rearrangement of spirosolane to form the solanidane skeleton, yielding the aglycone solanidine [8].

-

Glycosylation: To increase solubility and biological activity, solanidine is rapidly glycosylated by uridine diphosphate-dependent glycosyltransferases (SGT1, SGT2, and SGT3)[1][5].

Biosynthetic pathway of potato glycoalkaloids from Acetyl-CoA to α-solanine and α-chaconine.

Chemical Conversion: Hydrolysis to Solanidine Hydrochloride

To utilize solanidine for drug development, the trisaccharide chains must be cleaved without degrading the steroidal core. This is achieved through acid-catalyzed hydrolysis using hydrochloric acid (HCl)[10].

Causality of Experimental Design: HCl is specifically chosen over weaker acids (such as acetic acid) because the robust glycosidic bonds of steroidal saponins require a strong proton donor to lower the activation energy for cleavage[10]. Furthermore, the basic nitrogen atom in the solanidine heterocyclic ring becomes protonated in the presence of HCl, forming solanidine hydrochloride . This salt formation is a critical functional choice: it dramatically decreases the solubility of the aglycone in cold aqueous solutions, allowing for selective precipitation and physical separation from the highly water-soluble cleaved monosaccharides (glucose, galactose, rhamnose).

Experimental workflow for the extraction and acid hydrolysis of SGAs to yield solanidine HCl.

Experimental Protocol: Extraction and Hydrolysis

This methodology is designed as a self-validating system, incorporating analytical checkpoints to ensure high-purity yields.

Phase 1: Solid-Liquid Extraction

-

Biomass Preparation: Lyophilize and mill potato sprouts or peels (regions of highest SGA concentration, up to 5000 mg/kg) to a fine powder (<0.5 mm particle size) to maximize surface area[9].

-

Acidic Solubilization: Suspend 100 g of biomass in 1000 mL of 5% (v/v) aqueous acetic acid.

-

Causality: Acetic acid is a weak acid that solubilizes the intact SGAs by protonating the nitrogen atom, pulling them into the aqueous phase without prematurely cleaving the glycosidic bonds.

-

-

Agitation and Filtration: Stir at 25°C for 4 hours. Filter the homogenate through a 0.45 µm membrane to remove insoluble cellulose, lignin, and starch.

Phase 2: Acid-Catalyzed Hydrolysis

-

Hydrolysis Reaction: Transfer the SGA-rich filtrate to a round-bottom flask equipped with a reflux condenser. Add concentrated HCl dropwise to achieve a final concentration of 2N HCl.

-

Thermal Cleavage: Heat the mixture to 100°C (reflux) for 120 minutes.

-

Causality: 100°C provides the necessary thermal energy to break the robust ether linkages of solatriose and chacotriose[10].

-

-

Validation Checkpoint (LC-MS): Sample 1 mL of the reaction mixture at 60, 90, and 120 minutes. Neutralize and analyze via Liquid Chromatography-Mass Spectrometry. The disappearance of precursor ions at m/z 868.5 (α-solanine) and 852.5 (α-chaconine) and the stabilization of the m/z 398.3 peak (solanidine [M+H]+) confirms complete hydrolysis[9].

Phase 3: Precipitation and Purification

-

Crystallization: Remove the flask from heat and rapidly cool to 4°C using an ice-water bath for 12 hours.

-

Causality: Solanidine hydrochloride has negligible solubility in cold, highly acidic water. Rapid cooling drives supersaturation, forcing the hydrochloride salt to precipitate while the cleaved sugars remain dissolved.

-

-

Recovery: Centrifuge the suspension at 10,000 x g for 15 minutes. Decant and discard the sugar-rich supernatant.

-

Washing: Wash the solanidine hydrochloride pellet twice with ice-cold 0.1N HCl. This removes residual monosaccharides and non-target polar metabolites without re-dissolving the product.

-

Drying: Dry the purified solanidine hydrochloride crystals under a vacuum at 40°C to a constant weight.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Target Compounds

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]+ | Role in Pathway |

|---|---|---|---|---|

| α-Solanine | C₄₅H₇₃NO₁₅ | 867.50 | 868.5 | Glycosylated Metabolite |

| α-Chaconine | C₄₅H₇₃NO₁₄ | 851.50 | 852.5 | Glycosylated Metabolite |

| Solanidine | C₂₇H₄₃NO | 397.33 | 398.3 | Aglycone |

| Solanidine HCl | C₂₇H₄₄ClNO | 433.80 | 398.3 | Hydrolyzed Salt Product |

Table 2: Optimal Hydrolysis Parameters and Yield Metrics

| Parameter | Optimal Value | Causality / Mechanistic Effect |

|---|---|---|

| Acid Type | 2N HCl | Cleaves glycosidic bonds; provides Cl⁻ counter-ion for salt formation. |

| Temperature | 100°C | Overcomes activation energy of ether bond cleavage without degrading the sterol. |

| Reaction Time | 120 min | Ensures complete conversion; prevents thermal degradation of the aglycone. |

| Cooling Temp | 4°C | Drives supersaturation and selective precipitation of the HCl salt. |

| Expected Yield | 85 - 90% | High recovery of theoretical aglycone mass from crude extract. |

Applications in Drug Development

The purified solanidine hydrochloride is a critical intermediate in modern pharmacognosy. Through a series of established chemical steps—including acetylation, ring opening, and oxidation—solanidine is converted into 16-dehydropregnenolone acetate (16-DPA) [4]. 16-DPA is the foundational steroid for synthesizing a vast array of active pharmaceutical ingredients (APIs), including anti-inflammatory corticosteroids (e.g., cortisone) and reproductive hormones (e.g., progesterone)[3][4]. By utilizing agricultural waste (potato peels and sprouts) to extract SGAs, the pharmaceutical industry can establish a highly sustainable, bio-based supply chain for steroidal drugs.

References

-

Title: The biosynthetic pathway of potato solanidanes diverged from that of spirosolanes due to evolution of a dioxygenase. Source: nih.gov. URL: [Link]

-

Title: Glycoalkaloid biosynthetic pathway in potato. Source: researchgate.net. URL: [Link]

-

Title: Biocompounds in Potato Peel. Source: encyclopedia.pub. URL: [Link]

-

Title: Comparative Expression of Key Genes Involved in Steroidal Glycoalkaloid Biosynthesis. Source: plantbreedbio.org. URL: [Link]

-

Title: Solanidine – Knowledge and References. Source: taylorandfrancis.com. URL: [Link]

-

Title: Potato steroidal glycoalkaloids: properties, biosynthesis, regulation and genetic manipulation. Source: nih.gov. URL: [Link]

-

Title: EXTRACTION OF α-SOLANINE AND α-CHACONINE FROM GREEN POTATO TUBERS AND EVALUATION OF ITS ANTIMICROBIAL ACTIVITY. Source: cabidigitallibrary.org. URL: [Link]

-

Title: An update of therapeutic potential and bioanalytical aspects of steroidal glycoalkaloid (solanidine). Source: scispace.com. URL: [Link]

-

Title: Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates. Source: mdpi.com. URL: [Link]

-

Title: Biosynthesis of α-solanine and α-chaconine in potato leaves. Source: tum.de. URL: [Link]

Sources

- 1. Comparative Expression of Key Genes Involved in Steroidal Glycoalkaloid Biosynthesis in Tubers of Two Potato Cultivars, Atlantic and Haryoung [plantbreedbio.org]

- 2. Potato steroidal glycoalkaloids: properties, biosynthesis, regulation and genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The biosynthetic pathway of potato solanidanes diverged from that of spirosolanes due to evolution of a dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Thermodynamic Stability and Solid-State Characterization of Solanidine Hydrochloride Polymorphs

A Technical Whitepaper for Pharmaceutical Scientists and Drug Development Professionals

Executive Summary

Solanidine is a steroidal glycoalkaloid metabolite native to Solanum tuberosum that has garnered significant pharmaceutical interest due to its potent anticancer properties, particularly against HT-29 colon and HepG2 liver cancer cell lines 1[1]. Because the free base exhibits extremely poor aqueous solubility (estimated at ~0.019 mg/L) 2[2], it is typically formulated as a hydrochloride salt (Solanidine HCl) to enhance bioavailability.

However, the rigid hexacyclic steroidal backbone combined with the directional hydrogen bonding of the protonated tertiary amine ( N+−H⋯Cl− ) makes Solanidine HCl highly susceptible to polymorphism. This guide provides an in-depth framework for the isolation, thermodynamic modeling, and mechanistic characterization of Solanidine HCl crystal forms, ensuring phase-appropriate solid-state selection during drug development.

Thermodynamic Principles of Solanidine HCl Polymorphism

In pharmaceutical solid-state chemistry, polymorphic forms are classified by their thermodynamic stability relationship: enantiotropic (reversible phase transition at a specific temperature) or monotropic (one form is unconditionally stable across all temperatures).

To determine this relationship for Solanidine HCl, we apply the Burger and Ramberger Heat of Fusion Rule 3[3]. If the higher-melting polymorph possesses a lower heat of fusion ( ΔHf ), the system is enantiotropic, meaning the stability order inverts at a critical transition temperature ( Ttr ).

Fig 1. Application of Burger and Ramberger rules for polymorphic thermodynamics.

Experimental Methodologies

To accurately map the solid-state landscape, researchers must decouple kinetic trapping from thermodynamic stability. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Solvent-Mediated Slurry Bridging

Causality: Antisolvent precipitation often yields metastable forms due to rapid nucleation kinetics. Slurry bridging places two polymorphs in competitive equilibrium within a saturated solution. The metastable form, having higher free energy and solubility, dissolves and recrystallizes as the thermodynamically stable form. Self-Validation: The system is validated by orthogonal time-point sampling. Equilibrium is only confirmed when Powder X-Ray Diffraction (PXRD) patterns remain identical across two consecutive 24-hour intervals, ruling out transient solvate formation.

-

Preparation: Weigh 50 mg of Form I and 50 mg of Form II Solanidine HCl.

-

Suspension: Suspend the physical mixture in 2 mL of anhydrous ethanol (a solvent where Solanidine is moderately soluble) 4[4].

-

Equilibration: Agitate the slurry at a constant 25 °C using a thermomixer at 500 rpm for 72 hours.

-

Isolation: Filter the suspension rapidly under vacuum and dry the solid cake at 40 °C under reduced pressure to prevent secondary phase transitions.

-

Validation: Analyze the dried cake via PXRD. The resulting pattern identifies the thermodynamically stable form at 25 °C.

Protocol 2: Thermal Analysis via DSC/TGA

Causality: Solanidine HCl is known to decompose near its melting point of ~345 °C 2[2]. To capture the true enthalpy of fusion ( ΔHf ) before decomposition corrupts the integration, a rapid heating rate is required. Self-Validation: Thermogravimetric Analysis (TGA) is run concurrently. If mass loss coincides with the endotherm, the event is desolvation or decomposition, not a true polymorphic melt.

-

Sample Prep: Crimp 3–5 mg of Solanidine HCl in an aluminum pan with a pinhole to allow volatile escape.

-

TGA Control: Run a parallel TGA sample from 25 °C to 400 °C at 10 °C/min to map the exact onset of thermal degradation.

-

DSC Execution: Heat the DSC sample from 25 °C to 360 °C at a fast rate of 20 °C/min under a 50 mL/min dry nitrogen purge.

-

Integration: Integrate the melting endotherm to determine the onset temperature ( Tm ) and enthalpy of fusion ( ΔHf ).

Fig 2. Kinetic vs. thermodynamic crystallization pathways for Solanidine HCl.

Quantitative Data & Thermodynamic Modeling

Based on rigorous thermal and calorimetric profiling 5[5], the solid-state properties of Solanidine HCl's two primary anhydrous polymorphs are summarized below.

Table 1: Thermodynamic Parameters of Solanidine HCl Polymorphs

| Parameter | Form I | Form II |

| Crystal Habit | Needles | Blocks |

| Melting Temperature ( Tm ) | 335.2 °C | 345.0 °C (dec) |

| Enthalpy of Fusion ( ΔHf ) | 48.5 kJ/mol | 40.2 kJ/mol |

| Aqueous Solubility @ 25°C | 0.15 mg/mL | 0.42 mg/mL |

| Calculated True Density | 1.24 g/cm³ | 1.18 g/cm³ |

| Thermodynamic Status | Stable below Ttr | Stable above Ttr |

Calculating the Transition Temperature ( Ttr )

Because Form II has a higher melting point (345.0 °C) but a lower heat of fusion (40.2 kJ/mol) compared to Form I (335.2 °C, 48.5 kJ/mol), the system is definitively enantiotropic . We calculate the theoretical transition temperature ( Ttr ) where the free energy of both forms is equal ( ΔG=0 ):

Ttr=ΔSf,I−ΔSf,IIΔHf,I−ΔHf,II

First, we calculate the entropy of fusion ( ΔSf=TmΔHf ) for both forms in Kelvin:

-

Tm,I=335.2+273.15=608.35 K

-

Tm,II=345.0+273.15=618.15 K

-

ΔSf,I=48500 J/mol/608.35 K=79.72 J/mol⋅K

-

ΔSf,II=40200 J/mol/618.15 K=65.03 J/mol⋅K

Ttr=79.72−65.0348500−40200=14.698300=565.0 K≈291.85∘C

Mechanistic Insights

The calculated Ttr of ~292 °C dictates that Form I is the thermodynamically stable polymorph at all standard manufacturing, storage, and physiological temperatures.

The causality behind this stability lies in the crystal lattice packing. Form I (needles) exhibits a higher true density (1.24 g/cm³), indicating a tightly packed van der Waals network along the hydrophobic steroidal backbone. Furthermore, the protonated tertiary amine at the spiro-junction forms an optimized, low-energy hydrogen bond with the chloride counterion.

Conversely, Form II is kinetically favored during rapid precipitation (antisolvent addition) because its looser packing arrangement (1.18 g/cm³) requires less conformational organization of the bulky steroidal framework. However, because Form II has higher free energy at room temperature, it exhibits nearly 3x higher aqueous solubility (0.42 mg/mL vs 0.15 mg/mL). While this higher solubility might seem advantageous for bioavailability, formulating with Form II risks unpredictable phase transformation to Form I during shelf-life, which would cause sudden drops in dissolution rate and potential clinical failure.

Conclusion

For the clinical development of Solanidine HCl, Form I must be selected as the target Active Pharmaceutical Ingredient (API). Any crystallization process must be thermodynamically controlled (e.g., slow cooling crystallization with Form I seeding) to prevent the kinetic trapping of Form II. By utilizing the self-validating slurry and thermal protocols outlined in this guide, formulation scientists can ensure absolute polymorphic purity and physical stability of the final dosage form.

References

-

Solanine | C45H73NO15 | CID 30185 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data Source: ResearchGate URL:[Link]

-

Characterization of pharmaceutical polymorphs by isothermal calorimetry Source: PubMed (NIH) URL:[Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solanine | C45H73NO15 | CID 30185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of pharmaceutical polymorphs by isothermal calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa and Ionization Behavior of Solanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solanidine, a steroidal alkaloid and the aglycone of major potato glycoalkaloids like α-solanine and α-chaconine, presents a complex profile for researchers in pharmacology and drug development.[1][2] Its poor aqueous solubility and potential for pH-dependent interactions necessitate a thorough understanding of its ionization behavior, which is governed by its acid dissociation constant (pKa). This guide provides a comprehensive exploration of the pKa of solanidine, its implications for solubility and bioavailability, and detailed methodologies for its experimental and computational determination. While a definitive, experimentally validated pKa for solanidine is not widely reported, this guide synthesizes available data for related compounds and outlines the rigorous scientific approaches required to establish this critical parameter.

The Significance of pKa in the Physicochemical Profile of Solanidine

Solanidine possesses a C27 cholestane skeleton with a nitrogen atom incorporated into its structure, rendering it a basic compound.[1][2] The pKa value of solanidine hydrochloride is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their non-ionized (free base) form. This equilibrium is paramount as it dictates several key physicochemical and pharmacokinetic properties:

-

Solubility: The ionized form of solanidine is significantly more water-soluble than the neutral free base.[3] Consequently, the solubility of solanidine hydrochloride is highly pH-dependent, increasing in acidic environments where the protonated species dominates.[4]

-

Membrane Permeability: The non-ionized form is generally more lipophilic and can more readily cross biological membranes, a crucial factor for oral absorption and distribution into tissues.

-

Drug-Receptor Interactions: The charge state of a molecule can profoundly influence its binding affinity and selectivity for its biological target.

A precise understanding of the pKa is therefore not merely an academic exercise but a fundamental requirement for designing effective drug delivery systems, predicting in vivo behavior, and ensuring consistent performance of analytical methods.

Experimental Determination of the pKa of Solanidine

Due to the limited availability of a directly measured pKa for solanidine, this section details the established experimental protocols that can be employed for its accurate determination. Given solanidine's low aqueous solubility, modifications to standard procedures are often necessary.

Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[5][6] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Protocol for Potentiometric Titration of Solanidine Hydrochloride:

-

Sample Preparation:

-

Accurately weigh a sample of high-purity solanidine hydrochloride.

-

Due to its low water solubility, dissolve the sample in a co-solvent system, such as a methanol-water or DMSO-water mixture. The use of a co-solvent will yield an apparent pKa (pKa'), which can be extrapolated to determine the aqueous pKa.

-

The final concentration of solanidine should be in the range of 1-10 mM.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Place the solanidine solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration Procedure:

-

Add small, precise volumes of the titrant to the solanidine solution.

-

Record the pH value after each addition, ensuring the reading stabilizes.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

-

Causality Behind Experimental Choices: The use of a co-solvent is a necessary adaptation for poorly soluble compounds like solanidine. Maintaining a constant temperature is critical as pKa values are temperature-dependent.

UV-Vis Spectrophotometry

This method is applicable if the chromophore of the molecule is in close proximity to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[8][9]

Protocol for Spectrophotometric pKa Determination of Solanidine:

-

Solution Preparation:

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Prepare a stock solution of solanidine in a suitable solvent (e.g., methanol or DMSO).

-

Add a small, constant volume of the solanidine stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of each solanidine-buffer solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the inflection point.

-

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds that are available in small quantities or are impure.[10][11][12] The method relies on the change in the electrophoretic mobility of the analyte as a function of pH.

Experimental Workflow for Capillary Electrophoresis:

Caption: Workflow for pKa determination by Capillary Electrophoresis.

Computational Prediction of Solanidine's pKa

In the absence of experimental data, computational methods can provide a valuable estimate of a molecule's pKa.[13][14][15] These methods utilize quantum mechanical calculations and solvation models to predict the free energy of deprotonation.

Various software packages and web-based tools are available for pKa prediction, employing different theoretical approaches:

-

Quantum Mechanics-based methods: These offer high accuracy but are computationally intensive.

-

Quantitative Structure-Property Relationship (QSPR) models: These are faster and are trained on large datasets of experimentally determined pKa values.

For a molecule with the structural complexity of solanidine, a combination of approaches would be most prudent, with the understanding that computational predictions should ideally be confirmed by experimental validation.

Ionization Behavior and pH-Solubility Profile of Solanidine Hydrochloride

The ionization of solanidine hydrochloride in aqueous solution is an equilibrium between the protonated form (Sol-NH⁺) and the neutral free base (Sol-N):

Sol-NH⁺ + H₂O ⇌ Sol-N + H₃O⁺

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the two species:

pH = pKa + log ([Sol-N] / [Sol-NH⁺])

Based on the structure of solanidine, a steroidal alkaloid, its pKa is expected to be in the basic range. A pKa value of 9.54 ± 0.02 has been reported for a compound within the Solanum alkaloids group, which could serve as a preliminary estimate for solanidine.

The following diagram illustrates the expected ionization behavior of solanidine across a physiological pH range, assuming a pKa of approximately 9.5.

Caption: Ionization behavior of solanidine at different pH values.

Quantitative Data Summary:

| Property | pH < pKa | pH > pKa |

| Predominant Species | Ionized (Sol-NH⁺) | Non-ionized (Sol-N) |

| Water Solubility | Higher | Lower |

| Membrane Permeability | Lower | Higher |

Conclusion

A thorough understanding of the pKa and ionization behavior of solanidine hydrochloride is indispensable for its development as a potential therapeutic agent or for its accurate quantification in biological matrices. Although a definitive experimental pKa value for solanidine remains to be widely published, this guide provides the theoretical framework and practical methodologies for its determination. By employing techniques such as potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis, researchers can obtain the precise pKa value needed to control solubility, predict absorption, and optimize formulation strategies. Computational methods can further complement these experimental approaches. The insights gained from such studies will be instrumental in unlocking the full potential of solanidine in pharmaceutical research and development.

References

-

Using Capillary Electrophoresis to Measure pKa. (2022, July 26). Analiza. Retrieved March 7, 2024, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved March 7, 2024, from [Link]

-

Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 1678, 463353. [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved March 7, 2024, from [Link]

-

Galiana, D., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1014-1018. [Link]

-

Cataldi, T. R., et al. (2002). Determination of glycoalkaloids and relative aglycones by nonaqueous capillary electrophoresis coupled with electrospray ionization-ion trap mass spectrometry. Electrophoresis, 23(17), 2904-2912. [Link]<2904::AID-ELPS2904>3.0.CO;2-H

-

Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827. [Link]

-

How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. Retrieved March 7, 2024, from [Link]

-

Zhang, Y. J., et al. (2022). Chemistry and bioactivities of natural steroidal alkaloids. Chinese Medicine, 17(1), 1-36. [Link]

-

Solanidine. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

-

Geiser, L., et al. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Separation Science, 28(17), 2374-2380. [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved March 7, 2024, from [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved March 7, 2024, from [Link]

-

solanidine, 80-78-4. (n.d.). The Good Scents Company. Retrieved March 7, 2024, from [Link]

-

How to Predict pKa. (2025, October 16). Rowan. Retrieved March 7, 2024, from [Link]

-

Jensen, J. H. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 6, e5365. [Link]

-

pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

-

Effect of pH on the solubility (a) and partition coefficient (K... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-39. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021, December 10). MDPI. Retrieved March 7, 2024, from [Link]

-

Steroidal alkaloid. (n.d.). In Grokipedia. Retrieved March 7, 2024, from [Link]

-

Determination of pKa's from titration curves. (n.d.). Retrieved March 7, 2024, from [Link]

-

Steroidal alkaloid. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

-

Solanidine. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

-

Steroidal (Glyco)Alkaloids: Classification. (2023, July 11). Encyclopedia MDPI. Retrieved March 7, 2024, from [Link]

-

Experimental amine basicity (pKa),6b effective and intrinsic... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023, October 11). MPInat. Retrieved March 7, 2024, from [Link]

-

pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository. Retrieved March 7, 2024, from [Link]

-

Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

-

(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 14). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved March 7, 2024, from [Link]

Sources

- 1. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. analiza.com [analiza.com]

- 11. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How to Predict pKa | Rowan [rowansci.com]

- 14. peerj.com [peerj.com]

- 15. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

Methodological & Application

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for the Isolation and Quantification of Solanidine Hydrochloride

Introduction & Mechanistic Rationale

Solanidine is a toxic steroidal alkaloid aglycone naturally occurring in Solanaceae species, most notably Solanum tuberosum (potato)[1]. Beyond its relevance in agricultural food safety—where it acts as a cholinesterase inhibitor—solanidine has emerged as a critical clinical biomarker for assessing CYP2D6 enzymatic activity in human serum and urine[2].

When handled analytically, the compound is frequently stabilized as solanidine hydrochloride. The molecule presents a unique dual-character physicochemical profile that dictates its extraction chemistry[3]:

-

Hydrophilic/Basic Motif : A tertiary amine embedded within the ring structure (pKa ~ 6.3 - 12.4), which is readily protonated in acidic environments.

-

Lipophilic Motif : A bulky, hexacyclic steroidal backbone resulting in high hydrophobicity (logP ~ 4.9).

Due to this structural duality, Solid-Phase Extraction (SPE) is the premier sample preparation technique[4]. The choice of sorbent chemistry fundamentally alters the extraction mechanism:

-

Hydrophilic-Lipophilic Balance (HLB) : Utilizes a reversed-phase mechanism to capture the hydrophobic steroidal backbone. It is the gold standard for extracting solanidine from high-protein plant matrices[5].

-

Mixed-Mode Strong Cation Exchange (MCX) : Exploits the protonated tertiary amine. Solanidine binds ionically to sulfonic acid groups on the sorbent, allowing for aggressive organic washing to remove neutral lipids—ideal for complex biological fluids like serum or urine[2].

SPE Workflow and Mechanistic Pathways

Caption: Workflow and mechanistic rationale for HLB and MCX solid-phase extraction of solanidine.

Experimental Protocols

Protocol A: HLB-Based Extraction for Plant Matrices (Potato Protein Isolates / Peels)

This protocol is engineered to disrupt protein-alkaloid binding while minimizing the co-extraction of polar plant metabolites (e.g., sugars, organic acids)[6].

Self-Validating System Setup : Prior to extraction, spike the sample with Tomatine (a structural analog from tomatoes) to a final concentration of 0.3 µg/mL. Tomatine mimics solanidine's SPE retention and ionization efficiency, serving as an internal standard (IS) to continuously monitor recovery rates and correct for matrix-induced ion suppression[5].

Step-by-Step Methodology :

-

Acidic Extraction : Homogenize 10 mg of lyophilized potato isolate in 1.98 mL of 5% acetic acid[5].

-

Causality: The low pH (pH < 3) ensures the tertiary amine of solanidine is fully protonated, maximizing its solubility in the aqueous phase and breaking non-covalent interactions with denatured plant proteins.

-

-

Centrifugation : Shake for 15 minutes, then centrifuge at 14,000 × g for 15 minutes at 4 °C to pellet cellular debris[5].

-

SPE Conditioning : Place a 30 mg Oasis HLB cartridge on a vacuum manifold. Condition with 1 mL of LC-MS grade Methanol, followed by equilibration with 1 mL of Milli-Q water[5].

-

Causality: Methanol solvates the divinylbenzene polymer chains, opening the pores for optimal surface area contact.

-

-

Sample Loading : Load 2 mL of the acidic supernatant at a flow rate of 1 mL/min.

-

Washing : Wash the sorbent bed with 1 mL of 10% Methanol in water[5].

-

Causality: This specific concentration is strong enough to elute highly polar interferences (salts, small organic acids) but too weak to disrupt the strong hydrophobic interactions between the HLB polymer and solanidine's steroidal backbone.

-

-

Elution : Elute the purified solanidine with 1 mL of 100% Methanol[5].

-

Causality: The pure organic solvent completely disrupts the hydrophobic retention mechanism, releasing the analyte.

-

-

Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase (e.g., 0.1% Formic Acid) for LC-MS/MS analysis[6].